
tert-butyl N-(2-methyl-1-sulfamoylpropan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(2-methyl-1-sulfamoylpropan-2-yl)carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, a carbamate group, and a sulfamoyl group
Preparation Methods
The synthesis of tert-butyl N-(2-methyl-1-sulfamoylpropan-2-yl)carbamate involves several steps. One common method starts with the reaction of tert-butyl carbamate with a suitable sulfamoylating agent. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
tert-Butyl N-(2-methyl-1-sulfamoylpropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl N-(2-methyl-1-sulfamoylpropan-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-methyl-1-sulfamoylpropan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfamoyl group may also interact with biological molecules, affecting their function and stability .
Comparison with Similar Compounds
Similar compounds to tert-butyl N-(2-methyl-1-sulfamoylpropan-2-yl)carbamate include other carbamates and sulfamoyl derivatives. For example:
tert-Butyl carbamate: A simpler compound with similar protective properties for amines.
N-methylsulfamoyl carbamate: Another compound with a sulfamoyl group but different structural features.
Properties
Molecular Formula |
C9H20N2O4S |
|---|---|
Molecular Weight |
252.33 g/mol |
IUPAC Name |
tert-butyl N-(2-methyl-1-sulfamoylpropan-2-yl)carbamate |
InChI |
InChI=1S/C9H20N2O4S/c1-8(2,3)15-7(12)11-9(4,5)6-16(10,13)14/h6H2,1-5H3,(H,11,12)(H2,10,13,14) |
InChI Key |
ITXNGXOVDVCHQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


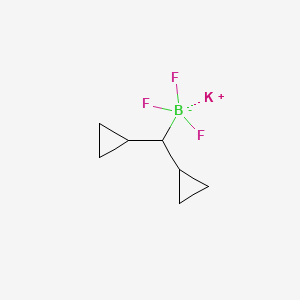
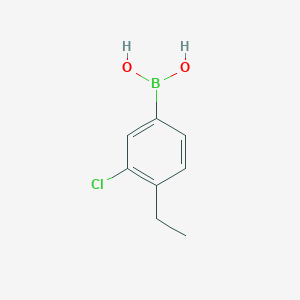
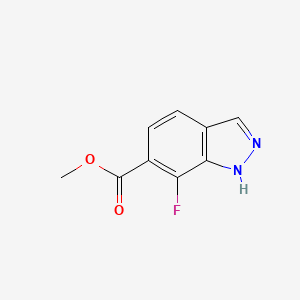
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid](/img/structure/B15299223.png)
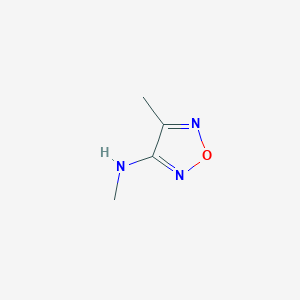
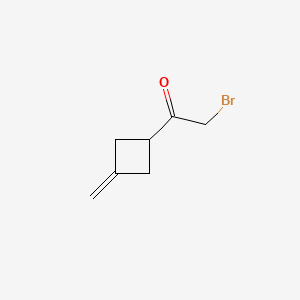
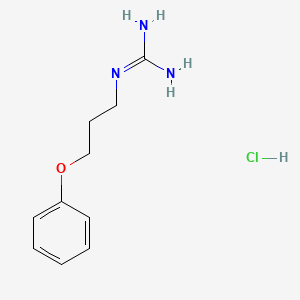

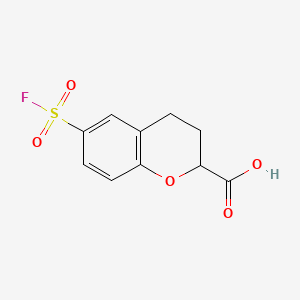


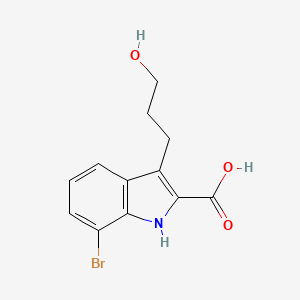

![Methyl[(thian-3-yl)methyl]amine hydrochloride](/img/structure/B15299304.png)
